molecular formula C19H20N2O2S B5077231 1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone

1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B5077231
M. Wt: 340.4 g/mol
InChI Key: HATKGIHLKDAXAY-UHFFFAOYSA-N
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Description

1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a unique structure combining a naphtho-thiophene moiety with a piperazine ring

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could include use in pharmaceuticals or materials science, depending on its physical and chemical properties .

Preparation Methods

The synthesis of 1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the naphtho-thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives and naphthalene intermediates.

    Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the naphtho-thiophene core.

    Final coupling: The ethanone group is attached via acylation reactions, typically using ethanoyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism by which 1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone exerts its effects involves binding to specific molecular targets. For example, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The pathways involved often include signal transduction cascades and metabolic pathways relevant to the target disease.

Comparison with Similar Compounds

1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone can be compared with similar compounds such as:

    4,5-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde: This compound shares the naphtho-thiophene core but lacks the piperazine and ethanone groups, making it less versatile in medicinal applications.

    2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile: This compound has an amino and nitrile group, offering different reactivity and applications in materials science.

    2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: This compound includes an oxadiazole ring, which imparts different electronic properties useful in organic electronics.

The uniqueness of this compound lies in its combination of the naphtho-thiophene core with a piperazine ring and an ethanone group, providing a versatile scaffold for various applications.

Properties

IUPAC Name

1-[4-(4,5-dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-13(22)20-8-10-21(11-9-20)19(23)17-12-15-7-6-14-4-2-3-5-16(14)18(15)24-17/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATKGIHLKDAXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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